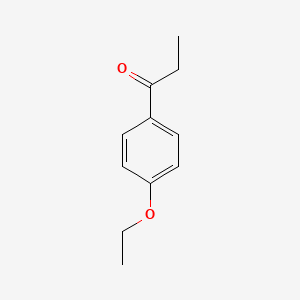

1-(4-Ethoxyphenyl)propan-1-one

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(4-ethoxyphenyl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O2/c1-3-11(12)9-5-7-10(8-6-9)13-4-2/h5-8H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZJXCESWBMDSBO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)C1=CC=C(C=C1)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20325040 | |

| Record name | 1-(4-ethoxyphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20325040 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35031-72-2 | |

| Record name | 1-(4-Ethoxyphenyl)-1-propanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=35031-72-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 408322 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035031722 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 35031-72-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=408322 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-(4-ethoxyphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20325040 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-(4-ethoxyphenyl)propan-1-one (CAS Number 35031-72-2)

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 1-(4-ethoxyphenyl)propan-1-one, a keto-aromatic compound of interest in synthetic and medicinal chemistry. While specific experimental data for this compound is limited in publicly accessible literature, this document consolidates available information and provides expert insights based on analogous structures and established chemical principles. The guide covers physicochemical properties, predicted spectral characteristics, established synthetic routes, methodologies for analytical characterization, and essential safety protocols. This document is intended to serve as a foundational resource for researchers and professionals engaged in the study and application of this and related molecules.

Introduction and Chemical Identity

This compound, with the Chemical Abstracts Service (CAS) registry number 35031-72-2, is an aromatic ketone. Its structure features a propan-1-one chain attached to a benzene ring, which is substituted with an ethoxy group at the para position. This substitution pattern significantly influences the molecule's electronic properties and reactivity, making it a valuable intermediate in organic synthesis. The presence of the ketone carbonyl group and the ethoxy moiety provides two key sites for further chemical transformations.

The molecular identity of this compound is established by its molecular formula, C₁₁H₁₄O₂, and a molecular weight of 178.23 g/mol .[1] It is typically encountered as a liquid at room temperature.[1]

Figure 1: Chemical Structure of this compound.

Physicochemical Properties

| Property | Value | Source/Rationale |

| CAS Number | 35031-72-2 | [1] |

| Molecular Formula | C₁₁H₁₄O₂ | [1] |

| Molecular Weight | 178.23 g/mol | [1] |

| Physical Form | Liquid | [1] |

| Boiling Point | Predicted: ~270-280 °C | Based on the boiling point of the structurally similar 1-(4-methoxyphenyl)propan-1-one and accounting for the larger ethoxy group. |

| Melting Point | Not available | As it is a liquid at room temperature, the melting point is expected to be below 25 °C. |

| Solubility | Soluble in common organic solvents (e.g., ethanol, diethyl ether, acetone, chloroform, dichloromethane).[2][3] | The aromatic ring and alkyl chain contribute to its lipophilicity. |

| Purity | ≥95% | As cited by commercial suppliers.[1] |

Spectral Characteristics: A Predictive Analysis

Spectroscopic data is fundamental for the structural elucidation and purity assessment of chemical compounds. In the absence of published experimental spectra for this compound, the following sections provide a detailed prediction of its spectral characteristics based on established principles and data from similar molecules.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum is expected to show distinct signals for the protons of the ethoxy group, the propanoyl chain, and the aromatic ring.

-

Aromatic Protons: The para-substituted benzene ring will exhibit a characteristic AA'BB' system, appearing as two doublets. The protons ortho to the electron-donating ethoxy group (H-3 and H-5) will be shielded and appear upfield (δ ~6.9 ppm), while the protons ortho to the electron-withdrawing acyl group (H-2 and H-6) will be deshielded and appear downfield (δ ~7.9 ppm).

-

Ethoxy Group Protons: The methylene protons (-OCH₂-) will appear as a quartet due to coupling with the adjacent methyl protons (δ ~4.1 ppm). The methyl protons (-OCH₂CH₃ ) will appear as a triplet (δ ~1.4 ppm).

-

Propanoyl Group Protons: The methylene protons of the ethyl group attached to the carbonyl (-C(=O)CH₂-) will be deshielded and appear as a quartet (δ ~2.9 ppm). The terminal methyl protons (-C(=O)CH₂CH₃ ) will appear as a triplet (δ ~1.2 ppm).

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum will display unique resonances for each of the 11 carbon atoms due to the molecule's asymmetry.

-

Carbonyl Carbon: The ketone carbonyl carbon is the most deshielded and is expected to appear at δ ~199 ppm.

-

Aromatic Carbons: The carbon attached to the acyl group (C-1) will be at δ ~130 ppm, while the carbon attached to the ethoxy group (C-4) will be at δ ~163 ppm. The carbons ortho to the ethoxy group (C-3 and C-5) will be shielded (δ ~114 ppm), and the carbons ortho to the acyl group (C-2 and C-6) will be deshielded (δ ~130 ppm).

-

Ethoxy Group Carbons: The methylene carbon (-OC H₂-) is expected at δ ~64 ppm, and the methyl carbon (-OCH₂C H₃) at δ ~15 ppm.

-

Propanoyl Group Carbons: The methylene carbon adjacent to the carbonyl (-C(=O)C H₂-) will be at δ ~31 ppm, and the terminal methyl carbon (-C(=O)CH₂C H₃) at δ ~8 ppm.

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by strong absorption bands corresponding to the carbonyl and ether functional groups.

-

C=O Stretch: A strong, sharp absorption band is expected in the region of 1670-1690 cm⁻¹ for the aryl ketone carbonyl group.

-

C-O-C Stretch: Asymmetric and symmetric stretching vibrations of the aryl-alkyl ether will appear in the fingerprint region, typically around 1250 cm⁻¹ and 1040 cm⁻¹, respectively.

-

Aromatic C=C Stretch: Medium to weak absorptions in the 1600-1450 cm⁻¹ region.

-

C-H Stretch: Aliphatic C-H stretching vibrations will be observed just below 3000 cm⁻¹, while aromatic C-H stretches will appear just above 3000 cm⁻¹.

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) would likely lead to the following key fragmentation patterns:

-

Molecular Ion (M⁺): A peak at m/z = 178 corresponding to the molecular weight of the compound.

-

Acylium Ion: A prominent peak at m/z = 149 resulting from the cleavage of the ethyl group from the propanoyl chain ([M-C₂H₅]⁺). This is a common fragmentation pathway for propiophenones.

-

Ethoxyphenyl Cation: A peak at m/z = 121 due to the loss of the propanoyl group.

-

Tropylium-like Ions: Further fragmentation of the aromatic ring could lead to peaks at m/z = 91 and 65.

Synthesis and Manufacturing

The most common and industrially scalable method for the synthesis of this compound is the Friedel-Crafts acylation .[4][5][6] This electrophilic aromatic substitution reaction involves the acylation of an aromatic ring with an acyl halide or anhydride in the presence of a Lewis acid catalyst.

Figure 2: Generalized workflow for the Friedel-Crafts acylation synthesis of this compound.

Experimental Protocol: Friedel-Crafts Acylation

Disclaimer: This is a generalized protocol and should be adapted and optimized based on laboratory conditions and safety assessments.

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (to vent HCl gas) is charged with a suitable inert solvent (e.g., dichloromethane or nitrobenzene) and the Lewis acid catalyst (e.g., anhydrous aluminum chloride).

-

Addition of Reactants: The aromatic substrate, phenetole (ethoxybenzene), is added to the stirred suspension. Propanoyl chloride is then added dropwise from the dropping funnel at a controlled temperature (typically 0-5 °C) to manage the exothermic reaction.

-

Reaction Progression: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for a specified period until the reaction is complete (monitored by TLC or GC).

-

Work-up: The reaction is quenched by carefully pouring the mixture over crushed ice and an acidic aqueous solution (e.g., dilute HCl) to decompose the aluminum chloride complex.

-

Extraction and Purification: The organic layer is separated, and the aqueous layer is extracted with a suitable organic solvent. The combined organic layers are washed with a saturated sodium bicarbonate solution and brine, dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), and the solvent is removed under reduced pressure.

-

Final Product: The crude product is then purified by vacuum distillation or column chromatography to yield pure this compound.

Analytical Methodologies

Robust analytical methods are essential for confirming the identity, purity, and concentration of this compound.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC is a suitable method for assessing the purity of this compound.[7][8][9][10][11]

Protocol:

-

Column: A C18 stationary phase column (e.g., 4.6 x 250 mm, 5 µm particle size) is recommended.

-

Mobile Phase: A gradient or isocratic mixture of acetonitrile and water is typically used. The exact ratio should be optimized for optimal separation from impurities.

-

Detection: UV detection at a wavelength where the analyte exhibits strong absorbance (e.g., around 275 nm) is appropriate.

-

Sample Preparation: The sample is dissolved in the mobile phase or a compatible solvent and filtered before injection.

-

Quantification: Purity is determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Identity and Impurity Profiling by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for both confirming the identity of the compound and identifying volatile impurities.[12][13][14][15][16]

Protocol:

-

Column: A non-polar or medium-polarity capillary column (e.g., HP-5MS) is suitable for separating aromatic ketones.

-

Carrier Gas: Helium is typically used as the carrier gas.

-

Injection: A split/splitless injector is used, with the temperature set appropriately to ensure complete volatilization of the sample.

-

Oven Program: A temperature gradient program is employed to achieve good separation of components with different boiling points.

-

MS Detection: The mass spectrometer is operated in electron ionization (EI) mode, and the mass spectrum of the eluting peak corresponding to the target compound is compared with a reference spectrum or interpreted based on known fragmentation patterns.

Safety and Handling

While a specific safety data sheet (SDS) for this compound is not widely available, general precautions for handling aromatic ketones should be followed.[17]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.

-

Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of vapors.

-

Fire Safety: Keep away from open flames, sparks, and other sources of ignition. Use appropriate fire extinguishing media (e.g., carbon dioxide, dry chemical powder, or alcohol-resistant foam).

-

First Aid:

-

In case of skin contact: Wash off with soap and plenty of water.

-

In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.

-

If inhaled: Move the person into fresh air.

-

If swallowed: Rinse mouth with water. Do not induce vomiting.

-

-

Storage: Store in a tightly closed container in a dry and well-ventilated place.

Conclusion

This compound is a valuable chemical intermediate with potential applications in various fields of organic synthesis. This technical guide has provided a comprehensive overview of its known and predicted properties, synthesis, analytical methods, and safety considerations. While there is a need for more published experimental data on this specific compound, the information presented here, based on established chemical principles and data from analogous structures, serves as a robust starting point for researchers and developers.

References

-

Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]

-

Lotte Chemical. (n.d.). Safety Data Sheet(SDS). Retrieved from [Link]

-

PubChem. (n.d.). 1-(4-Ethoxyphenyl)propan-1-ol. Retrieved from [Link]

-

PubChem. (n.d.). 1-(4-Methoxyphenyl)-1-propanol. Retrieved from [Link]

-

Aurora Pro Scientific. (n.d.). HPLC Analysis of Aldehydes and Ketones in Air Samples. Retrieved from [Link]

-

Stenutz. (n.d.). 1-(4-ethoxyphenyl)propan-1-ol. Retrieved from [Link]

-

SpectraBase. (n.d.). 1-(4-Ethoxyphenyl)-1-hydroxy-2-propanone. Retrieved from [Link]

-

U.S. Environmental Protection Agency. (n.d.). Method for the determination of aldehydes and ketones in ambient air using HPLC. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, January 22). Friedel-Crafts Acylation. Retrieved from [Link]

-

MDPI. (n.d.). Friedel-Crafts-Type Acylation and Amidation Reactions in Strong Brønsted Acid: Taming Superelectrophiles. Retrieved from [Link]

-

PubChem. (n.d.). 1-(p-Methoxyphenyl)-2-propanone. Retrieved from [Link]

-

MDPI. (n.d.). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Retrieved from [Link]

-

ResearchGate. (2025, December 23). HPLC–DAD analysis of ketones as their 2,4-dinitrophenylhydrazones in Brazilian sugar-cane spirits and rum. Retrieved from [Link]

-

NIST. (n.d.). 1-Propanone, 1-(4-methoxyphenyl)-. Retrieved from [Link]

-

ResearchGate. (2025, August 7). Application of HPLC to determination of aldehydes, ketones and polycyclic aromatic hydrocarbons in air samples collected in uncontrolled combustion sources. Retrieved from [Link]

-

NIST. (n.d.). 1-Propanone, 1-(4-methoxyphenyl)-. Retrieved from [Link]

-

Natural Products Atlas. (2022, September 4). Showing NP-Card for (1s)-1-(4-methoxyphenyl)propan-1-ol (NP0196173). Retrieved from [Link]

-

SIELC Technologies. (2018, February 16). 1-Propanone, 1-(4-methoxyphenyl)-. Retrieved from [Link]

-

PubChem. (n.d.). 1-(4-Ethylphenyl)propan-1-one. Retrieved from [Link]

-

PubMed. (n.d.). Determination of ketone bodies in blood by headspace gas chromatography-mass spectrometry. Retrieved from [Link]

-

ResearchGate. (2025, August 6). Simple HPLC-Fluorescence Determination of Raspberry Ketone in Fragrance Mist after Pre-Column Derivatization with 4-Hydrazino-7-nitro-2,1,3-benzoxadiazole. Retrieved from [Link]

-

MDPI. (2022, November 25). A GC-MS Protocol for the Identification of Polycyclic Aromatic Alkaloids from Annonaceae. Retrieved from [Link]

-

YouTube. (2025, August 2). How Is GC-MS Used In Aroma Analysis?. Retrieved from [Link]

-

National Institutes of Health. (2022, September 23). Optimization of a GC-MS method for the profiling of microbiota-dependent metabolites in blood samples: An application to type 2 diabetes and prediabetes. Retrieved from [Link]

-

SlidePlayer. (n.d.). 13C NMR of 1-Propanol. Retrieved from [Link]

-

MDPI. (n.d.). Screening of Four Microbes for Solid-State Fermentation of Hawk Tea to Improve Its Flavor: Electronic Nose/GC-MS/GC-IMS-Guided Selection. Retrieved from [Link]

Sources

- 1. This compound | 35031-72-2 [sigmaaldrich.com]

- 2. Buy (1R)-1-(4-methoxyphenyl)propan-1-ol (EVT-1215821) | 105836-14-4 [evitachem.com]

- 3. 1-(4-Hydroxyphenyl)propan-1-one | CAS:70-70-2 | Manufacturer ChemFaces [chemfaces.com]

- 4. Friedel-Crafts Acylation [organic-chemistry.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. jk-sci.com [jk-sci.com]

- 7. auroraprosci.com [auroraprosci.com]

- 8. epa.gov [epa.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Determination of ketone bodies in blood by headspace gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. m.youtube.com [m.youtube.com]

- 15. Optimization of a GC-MS method for the profiling of microbiota-dependent metabolites in blood samples: An application to type 2 diabetes and prediabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. chemicalbook.com [chemicalbook.com]

"mechanism of electrophilic substitution in 1-(4-ethoxyphenyl)propan-1-one"

An In-depth Technical Guide to the Mechanism of Electrophilic Substitution in 1-(4-ethoxyphenyl)propan-1-one

Executive Summary

This technical guide provides a comprehensive analysis of the mechanism of electrophilic aromatic substitution (EAS) on this compound. The document is intended for researchers, scientists, and professionals in drug development who require a deep understanding of reaction regioselectivity in substituted aromatic systems. We will dissect the electronic interplay between the activating ethoxy substituent and the deactivating propanoyl substituent. Contrary to a scenario of competing influences, this guide will demonstrate that the directing effects of these two groups are, in fact, cooperative, leading to a highly predictable and regioselective outcome. The theoretical framework is supported by a detailed mechanistic walkthrough of a representative nitration reaction and a complete experimental protocol.

Introduction to this compound

This compound, also known as 4'-ethoxypropiophenone, is a disubstituted aromatic ketone. Its structure features a benzene ring substituted with an ethoxy group (-OCH₂CH₃) and a propanoyl group (-C(O)CH₂CH₃) in a para arrangement. This substitution pattern makes it an excellent model for studying how different functional groups collectively influence the reactivity and selectivity of an aromatic ring towards electrophilic attack. Understanding these interactions is paramount in synthetic chemistry for predicting product formation and designing efficient reaction pathways.

The Fundamental Mechanism of Electrophilic Aromatic Substitution (EAS)

Electrophilic aromatic substitution is a cornerstone reaction in organic chemistry where an atom, typically hydrogen, on an aromatic ring is replaced by an electrophile.[1] The mechanism universally proceeds through three principal steps, which preserve the highly stable aromatic system in the final product.[2]

-

Generation of an Electrophile (E⁺): A strong electrophile is generated, often through the use of a catalyst.[2]

-

Nucleophilic Attack and Formation of the Sigma Complex: The π-electron system of the aromatic ring acts as a nucleophile, attacking the electrophile. This forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[1] This step is typically the rate-determining step of the reaction.[3]

-

Deprotonation and Restoration of Aromaticity: A weak base removes a proton from the sp³-hybridized carbon of the sigma complex, restoring the aromatic π-system and yielding the substituted product.[2]

Analysis of Substituent Directing Effects

The regiochemical outcome of an EAS reaction on a substituted benzene ring is dictated by the electronic properties of the existing substituents.[4] These groups can either donate or withdraw electron density, thereby activating or deactivating the ring and directing the incoming electrophile to specific positions.[5]

The Ethoxy Group: A Strong Ortho-, Para-Directing Activator

The ethoxy group (-OEt) is a powerful activating group and an ortho-, para- director. This is due to the interplay of two opposing electronic effects:

-

Resonance Effect (+M): The oxygen atom possesses lone pairs of electrons that can be delocalized into the aromatic π-system through resonance.[6] This donation of electron density significantly increases the nucleophilicity of the ring, particularly at the ortho and para positions.[7] This effect makes the ring more reactive towards electrophiles than benzene itself.[8]

-

Inductive Effect (-I): Oxygen is more electronegative than carbon, so it withdraws electron density from the ring through the sigma bond.[9]

For alkoxy groups, the resonance effect is far more dominant than the inductive effect.[6][10] The net result is a strong activation of the ring and a significant increase in electron density at the ortho and para positions.[11][12]

The Propanoyl Group: A Meta-Directing Deactivator

The propanoyl group (-C(O)CH₂CH₃), an acyl group, is a moderately deactivating group and a meta- director. Its influence is also governed by two effects that work in the same direction:

-

Resonance Effect (-M): The carbonyl group is a π-electron-withdrawing system. It can pull electron density out of the aromatic ring via resonance, placing a partial positive charge on the ortho and para positions.[13][14]

-

Inductive Effect (-I): The electronegative oxygen atom of the carbonyl group strongly withdraws electron density through the sigma bond.[15]

Both effects reduce the electron density of the aromatic ring, making it less nucleophilic and thus less reactive than benzene.[16] The depletion of electron density is greatest at the ortho and para positions, leaving the meta positions as the least deactivated and therefore the most favorable sites for electrophilic attack.[17][18]

Synergistic Directing in this compound

In this compound, the activating ethoxy group and the deactivating propanoyl group are para to each other. To predict the site of substitution, we must analyze the directing influence of each group.

-

The ethoxy group at C4 strongly directs incoming electrophiles to its ortho positions (C3 and C5) and its para position (C1). However, the C1 position is already occupied by the propanoyl group.

-

The propanoyl group at C1 directs incoming electrophiles to its meta positions (C3 and C5).

In this specific molecular architecture, the directing effects are cooperative or reinforcing .[19] Both the powerful activating group and the deactivating group favor substitution at the same positions: C3 and C5. This leads to a highly regioselective reaction with a strong preference for the formation of 3-substituted products.

Mechanistic Deep Dive: Nitration as a Case Study

The nitration of this compound serves as an excellent example of the EAS mechanism governed by the principles outlined above. The reaction typically employs a mixture of concentrated nitric acid and sulfuric acid.

Generation of the Nitronium Ion (NO₂⁺)

Sulfuric acid protonates nitric acid, which then loses a molecule of water to form the potent electrophile, the nitronium ion (NO₂⁺).

HNO₃ + 2H₂SO₄ ⇌ NO₂⁺ + H₃O⁺ + 2HSO₄⁻

Regioselective Attack and Sigma Complex Formation

The electron-rich aromatic ring attacks the nitronium ion. As predicted, this attack occurs at the C3 (or C5) position, which is ortho to the activating ethoxy group and meta to the deactivating propanoyl group. This forms a resonance-stabilized arenium ion. The stability of this intermediate is the key to the observed regioselectivity.

Crucially, when the attack occurs at the C3 position, one of the resonance structures places the positive charge on C4, the carbon atom bearing the ethoxy group. This allows the oxygen atom to participate directly in resonance, donating a lone pair to form a fourth, highly stable resonance contributor where all atoms (except hydrogen) have a full octet. This additional stabilization significantly lowers the activation energy for this pathway.[3][20] An attack at the C2 position (ortho to the acyl group) would not benefit from this extra stabilization and is therefore kinetically disfavored.

Deprotonation and Aromatization

A weak base, such as the bisulfate ion (HSO₄⁻) or water, removes the proton from C3, collapsing the sigma complex and restoring the aromaticity of the ring. This yields the final product, 1-(4-ethoxy-3-nitrophenyl)propan-1-one.

Experimental Protocol: Nitration of this compound

This protocol describes a representative procedure for the laboratory-scale nitration of this compound.

Safety Precaution: This reaction involves the use of highly corrosive and strong oxidizing acids. All operations must be conducted in a certified fume hood with appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.

Reagents and Materials:

| Reagent/Material | Quantity | Molar Mass ( g/mol ) | Moles (mmol) |

| This compound | 1.78 g | 178.23 | 10.0 |

| Concentrated Sulfuric Acid (H₂SO₄) | 5 mL | 98.08 | ~92 |

| Concentrated Nitric Acid (HNO₃, 70%) | 0.7 mL | 63.01 | ~11 |

| Dichloromethane (DCM) | 50 mL | - | - |

| Saturated Sodium Bicarbonate (aq) | 20 mL | - | - |

| Anhydrous Magnesium Sulfate (MgSO₄) | 2 g | - | - |

| Crushed Ice | 50 g | - | - |

Step-by-Step Methodology:

-

Preparation of Nitrating Mixture: In a 50 mL flask cooled in an ice-water bath (0-5 °C), slowly add 0.7 mL of concentrated nitric acid to 5 mL of concentrated sulfuric acid with constant stirring. Keep the mixture cooled.

-

Dissolution of Substrate: In a separate 100 mL flask, dissolve 1.78 g of this compound in 10 mL of dichloromethane. Cool this solution in the ice-water bath.

-

Addition of Nitrating Mixture: Using a dropping funnel, add the cold nitrating mixture dropwise to the stirred substrate solution over a period of 15-20 minutes. Maintain the internal reaction temperature below 10 °C throughout the addition.

-

Reaction: After the addition is complete, allow the mixture to stir in the ice bath for an additional 30 minutes. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Quenching: Slowly pour the reaction mixture onto 50 g of crushed ice in a beaker with vigorous stirring.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic (DCM) layer. Extract the aqueous layer twice more with 15 mL portions of DCM.

-

Washing: Combine the organic extracts and wash with 20 mL of saturated sodium bicarbonate solution to neutralize any remaining acid.

-

Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate, then filter to remove the drying agent.

-

Solvent Removal: Remove the dichloromethane using a rotary evaporator to yield the crude product.

-

Purification: Purify the crude solid by recrystallization from ethanol to obtain 1-(4-ethoxy-3-nitrophenyl)propan-1-one as the major product.

Conclusion

The electrophilic substitution of this compound is a clear illustration of synergistic substituent effects in a disubstituted aromatic system. The powerful activating and ortho-, para- directing nature of the ethoxy group, combined with the meta- directing influence of the deactivating propanoyl group, results in a strong and predictable preference for substitution at the C3 and C5 positions. The enhanced stability of the arenium ion intermediate, via direct resonance participation from the ethoxy group's lone pair, is the kinetic driving force behind this high regioselectivity. This detailed mechanistic understanding is crucial for professionals in chemical synthesis, enabling precise control over the functionalization of complex aromatic molecules.

References

- Vertex AI Search. (n.d.). Organic Chemistry Electrophilic Aromatic Substitution. Free In-Depth Study Guide. Retrieved January 22, 2026.

- Benchchem. (n.d.). 1-(4-ETHOXYPHENYL)-1-PROPANOL. Retrieved January 22, 2026.

-

YouTube. (2019, January 3). introduction to regioselectivity in aromatic reactions. Retrieved January 22, 2026, from [Link]

-

Chemistry LibreTexts. (2022, September 24). 16.4: Substituent Effects in Substituted Aromatic Rings. Retrieved January 22, 2026, from [Link]

-

Chemistry LibreTexts. (2019, December 30). 17.4: Electrophilic Attack on Disubstituted Benzenes. Retrieved January 22, 2026, from [Link]

-

New Journal of Chemistry (RSC Publishing). (n.d.). Unveiling the regioselectivity in electrophilic aromatic substitution reactions of deactivated benzenes through molecular electron density theory. Retrieved January 22, 2026, from [Link]

-

YouTube. (2021, May 3). 27.02 Resonance and Inductive Effects. Retrieved January 22, 2026, from [Link]

-

Chemistry LibreTexts. (2023, January 22). Inductive Effects of Alkyl Groups. Retrieved January 22, 2026, from [Link]

-

Wikipedia. (n.d.). Electrophilic aromatic directing groups. Retrieved January 22, 2026, from [Link]

-

YouTube. (2022, April 20). Directing Effects in Electrophilic Aromatic Substitution Made EASY!. Retrieved January 22, 2026, from [Link]

-

Organic Chemistry Tutor. (n.d.). Directing Effects in Electrophilic Aromatic Substitution Reactions. Retrieved January 22, 2026, from [Link]

- Unknown Source. (n.d.).

-

Chemistry Steps. (n.d.). Inductive and Resonance (Mesomeric) Effects. Retrieved January 22, 2026, from [Link]

- Benchchem. (n.d.). Technical Support Center: Managing Regioselectivity in Electrophilic Aromatic Substitution. Retrieved January 22, 2026.

-

Stack Exchange. (2013, October 23). Competing resonance and inductive effects in a substituted benzene. Retrieved January 22, 2026, from [Link]

-

BYJU'S. (n.d.). Electrophilic Substitution Reaction Mechanism. Retrieved January 22, 2026, from [Link]

-

Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved January 22, 2026, from [Link]

-

Khan Academy. (n.d.). Worked ex - Resonance vs Inductive Effects (video). Retrieved January 22, 2026, from [Link]

-

Stack Exchange. (2017, March 26). How is the acetoxy group ortho/para-directing in electrophilic aromatic substitution?. Retrieved January 22, 2026, from [Link]

-

Aakash Institute. (n.d.). Directive Influence of Groups on Electrophilic Aromatic Substitution. Retrieved January 22, 2026, from [Link]

- Unknown Source. (n.d.).

-

ChemTalk. (n.d.). Directing Effects. Retrieved January 22, 2026, from [Link]

-

Chemistry LibreTexts. (2023, October 27). 16.5: An Explanation of Substituent Effects. Retrieved January 22, 2026, from [Link]

-

Dalal Institute. (n.d.). The SE1 Mechanism. Retrieved January 22, 2026, from [Link]

-

Chemistry LibreTexts. (2022, September 24). 16.5: An Explanation of Substituent Effects. Retrieved January 22, 2026, from [Link]

-

YouTube. (2016, December 17). Inductive & Resonance effects towards Benzene (Lightboard). Retrieved January 22, 2026, from [Link]

-

Wikipedia. (n.d.). Electrophilic aromatic substitution. Retrieved January 22, 2026, from [Link]

Sources

- 1. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 2. byjus.com [byjus.com]

- 3. colapret.cm.utexas.edu [colapret.cm.utexas.edu]

- 4. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]

- 5. Directing Effects | ChemTalk [chemistrytalk.org]

- 6. Inductive and Resonance (Mesomeric) Effects - Chemistry Steps [chemistrysteps.com]

- 7. organicchemistrytutor.com [organicchemistrytutor.com]

- 8. Directive Influence of Groups on Electrophilic Aromatic Substitution – Ortho-Para Directing Groups and Meta Directing Groups in Chemistry: Definition, Types and Importance | AESL [aakash.ac.in]

- 9. youtube.com [youtube.com]

- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 11. youtube.com [youtube.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. chemistry.coach [chemistry.coach]

- 14. m.youtube.com [m.youtube.com]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. cdn.vanderbilt.edu [cdn.vanderbilt.edu]

- 17. youtube.com [youtube.com]

- 18. Unveiling the regioselectivity in electrophilic aromatic substitution reactions of deactivated benzenes through molecular electron density theory - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 19. chem.libretexts.org [chem.libretexts.org]

- 20. chem.libretexts.org [chem.libretexts.org]

A Technical Guide to the Spectroscopic Analysis of 1-(4-ethoxyphenyl)propan-1-one

This guide provides an in-depth examination of the infrared (IR) and ultraviolet-visible (UV-Vis) spectroscopic analysis of 1-(4-ethoxyphenyl)propan-1-one. Designed for researchers and drug development professionals, this document moves beyond procedural outlines to explore the causal relationships between molecular structure and spectral features, ensuring a robust understanding of the data generated.

Introduction: The Significance of this compound

This compound is an aromatic ketone with a structural backbone found in various biologically active compounds and synthetic intermediates. Its molecular architecture, featuring a p-disubstituted benzene ring, a carbonyl group, and an ethoxy moiety, provides a rich landscape for spectroscopic characterization. Accurate structural confirmation and purity assessment are paramount in any research or development pipeline, and IR and UV-Vis spectroscopy serve as rapid, non-destructive, and highly informative first-line analytical techniques. This guide details the principles, protocols, and interpretation of these methods as applied to this specific molecule.

Molecular Structure and Predicted Spectroscopic Features

The key to interpreting any spectrum lies in first understanding the molecule's structure and identifying the functional groups that will interact with electromagnetic radiation.

Chemical Structure: this compound

-

Molecular Formula: C₁₁H₁₄O₂

-

Structure:

-

An aromatic ketone where the carbonyl group is conjugated with the phenyl ring.[1]

-

A p-disubstituted benzene ring with an ethoxy group (-O-CH₂CH₃) and a propanoyl group (-CO-CH₂CH₃).

-

An ethyl ketone moiety.

-

Based on this structure, we can predict the following:

-

IR Spectrum: We expect characteristic vibrations for the C=O bond of the ketone (lowered in frequency due to conjugation), aromatic C=C and C-H bonds, aliphatic C-H bonds, and the C-O bond of the ether.[1][2][3]

-

UV-Vis Spectrum: The conjugated system, comprising the benzene ring and the carbonyl group, will give rise to characteristic electronic transitions (π→π* and n→π*).[4][5][6] The substitution on the benzene ring will influence the position and intensity of these absorption bands.

Theoretical Principles of Spectroscopic Analysis

A foundational understanding of the underlying principles is critical for troubleshooting and advanced data interpretation.

Infrared (IR) Spectroscopy: Probing Molecular Vibrations

IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes transitions between vibrational energy levels. The frequency of the absorbed radiation is specific to the type of chemical bond and its molecular environment. For this compound, specific bonds will stretch and bend at characteristic frequencies, creating a unique "fingerprint."

Caption: Principle of IR Spectroscopy.

Ultraviolet-Visible (UV-Vis) Spectroscopy: Mapping Electronic Transitions

UV-Vis spectroscopy measures the absorption of UV or visible light, which promotes electrons from a ground electronic state to a higher-energy excited state. The energy of these transitions is quantified by the Beer-Lambert Law, which establishes a linear relationship between absorbance, concentration, and the path length of the light through the sample.[7][8]

Beer-Lambert Law: A = εcl Where:

-

A = Absorbance (unitless)[7]

-

ε (epsilon) = Molar absorptivity (L mol⁻¹ cm⁻¹), a constant for a compound at a specific wavelength.[7][9]

-

c = Concentration (mol L⁻¹)[7]

-

l = Path length of the cuvette (typically 1 cm)[7]

The chromophores in this compound—the conjugated phenyl and carbonyl groups—are responsible for its UV absorption.[5]

Caption: Principle of UV-Vis Electronic Transition.

Experimental Protocols

The validity of spectroscopic data is contingent upon meticulous experimental execution. The following protocols are designed to yield high-quality, reproducible spectra.

Overall Analysis Workflow

Caption: Integrated workflow for spectroscopic analysis.

IR Spectroscopy: The KBr Pellet Method

This method is ideal for solid samples, dispersing the analyte in an IR-transparent matrix to minimize light scattering.[10]

Materials and Instrumentation:

-

This compound (solid)

-

Spectroscopy-grade Potassium Bromide (KBr), thoroughly dried.[11]

-

Pellet press die set.[12]

-

Hydraulic press.

-

FTIR Spectrometer.

Step-by-Step Protocol:

-

Preparation: Clean the mortar, pestle, and die set with a suitable solvent (e.g., acetone) and ensure they are completely dry to prevent moisture contamination, which appears in the spectrum.[11][13]

-

Weighing: Accurately weigh approximately 1-2 mg of the sample and 100-200 mg of dry KBr. The ~1:100 ratio is critical for obtaining a clear pellet and sharp spectral peaks.[10][14]

-

Grinding: First, grind the 1-2 mg sample in the agate mortar to reduce its particle size to less than the wavelength of the IR light (~2 µm).[10] Then, add the KBr and gently but thoroughly mix the two powders until the mixture is a fine, homogenous powder.[11]

-

Loading the Die: Carefully transfer the powder mixture into the pellet die assembly, ensuring an even layer.[13]

-

Pressing: Place the die into a hydraulic press. If available, apply a vacuum to the die for a few minutes to remove trapped air and residual moisture.[10] Slowly apply pressure up to 8-10 tons and hold for 1-2 minutes. This pressure causes the KBr to fuse into a transparent disc.[10][11]

-

Data Acquisition: Carefully remove the resulting transparent pellet from the die and place it in the sample holder of the FTIR spectrometer. Record the spectrum, typically from 4000 to 400 cm⁻¹.

UV-Vis Spectroscopy: Solution-State Analysis

This protocol involves dissolving the sample in a suitable solvent that is transparent in the region of interest.

Materials and Instrumentation:

-

This compound

-

Spectroscopic grade solvent (e.g., ethanol, hexane, or acetonitrile). The solvent must be optically clear in the region of study.[15]

-

Volumetric flasks and pipettes.

-

Quartz cuvettes (typically 1 cm path length).

-

Dual-beam UV-Vis Spectrophotometer.

Step-by-Step Protocol:

-

Solvent Selection: Choose a solvent that completely dissolves the sample and does not absorb significantly in the analytical wavelength range (typically 200-400 nm for this compound). Ethanol is a common choice.

-

Stock Solution Preparation: Accurately prepare a stock solution of known concentration by dissolving a precise mass of the compound in a volumetric flask.

-

Working Solution Preparation: Dilute the stock solution to prepare a working solution. The concentration should be optimized to yield a maximum absorbance between 0.2 and 1.0 for optimal accuracy and linearity according to the Beer-Lambert Law.[15]

-

Instrument Setup: Turn on the spectrophotometer and allow the lamps to warm up as per the manufacturer's instructions.[16]

-

Blank Measurement: Fill a clean quartz cuvette with the pure solvent.[17][18] Place it in the reference and sample holders and run a baseline correction or "zero" measurement. This subtracts the absorbance of the solvent and the cuvette itself.[16][18]

-

Sample Measurement: Rinse the sample cuvette with a small amount of the working solution before filling it.[19] Wipe the optical faces of the cuvette with a lint-free cloth and place it in the sample holder.

-

Data Acquisition: Scan the desired wavelength range (e.g., 200-400 nm) and record the absorption spectrum.[17]

Data Interpretation: From Spectra to Structure

Analysis of the IR Spectrum

The IR spectrum provides a detailed fingerprint of the functional groups present. The key is to correlate observed absorption bands (peaks) with specific molecular vibrations.

| Expected Wavenumber (cm⁻¹) | Vibration Type | Structural Assignment | Rationale and Comments |

| 3100-3000 | C-H Stretch | Aromatic C-H | Characteristic of sp² C-H bonds on the benzene ring.[20][21] |

| 2980-2850 | C-H Stretch | Aliphatic C-H | Asymmetric and symmetric stretching of CH₃ and CH₂ groups in the ethoxy and propanoyl chains.[2] |

| ~1685 | C=O Stretch | Aromatic Ketone | The frequency is lower than a typical aliphatic ketone (~1715 cm⁻¹) due to conjugation with the phenyl ring, which weakens the C=O double bond character.[1][2] This is one of the most intense and diagnostic peaks. |

| 1600-1585, ~1500 | C=C Stretch | Aromatic Ring | In-ring carbon-carbon stretching vibrations are characteristic of the benzene ring.[20] |

| ~1260 | C-O Stretch | Aryl-Alkyl Ether | Strong, characteristic stretching of the Ar-O-C bond. |

| 1300-1230 | C-CO-C Stretch/Bend | Aromatic Ketone | A characteristic vibration for aromatic ketones.[1] |

| 860-790 | C-H Out-of-Plane Bend | p-Disubstituted Ring | A strong band in this region is highly indicative of 1,4-disubstitution on a benzene ring.[3] |

Analysis of the UV-Vis Spectrum

The UV-Vis spectrum reveals information about the conjugated electronic system of the molecule.

| Expected λmax (nm) | Molar Absorptivity (ε) | Electronic Transition | Structural Assignment | Comments and Solvent Effects |

| ~270-290 | High (>10,000) | π → π | Phenyl-Carbonyl Conjugated System | This intense absorption corresponds to the excitation of a π electron from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO) of the extended chromophore. Polar solvents may cause a bathochromic (red) shift.[22] |

| ~300-330 | Low (<500) | n → π | Carbonyl Group | This weak absorption is due to the promotion of a non-bonding electron from an oxygen lone pair to the π* orbital of the C=O group.[4][6] Polar solvents, which can hydrogen bond with the oxygen, typically cause a hypsochromic (blue) shift for this transition.[22] |

| ~220-230 | Moderate | π → π* | Benzene Ring (E2 Band) | An absorption related to the electronic system of the substituted benzene ring itself. |

Solvent Choice Causality: The choice of solvent can subtly alter the energy levels of the ground and excited states, leading to shifts in λmax.[23] For instance, a polar solvent like ethanol can stabilize the more polar π* excited state more than the ground state, decreasing the energy gap and causing a bathochromic shift of the π→π* transition. Conversely, it can stabilize the non-bonding electrons on the carbonyl oxygen, increasing the energy required for the n→π* transition and resulting in a hypsochromic shift.[22] Comparing spectra in both polar (ethanol) and non-polar (hexane) solvents can help confirm the assignment of these transitions.

Conclusion

Infrared and UV-Visible spectroscopy are indispensable tools for the structural elucidation of this compound. IR spectroscopy provides a definitive fingerprint of the molecule's functional groups, with the conjugated carbonyl stretch and the p-substitution pattern being particularly diagnostic. UV-Vis spectroscopy confirms the nature of the conjugated electronic system and can be used for quantitative analysis via the Beer-Lambert Law. Together, these techniques offer a comprehensive, reliable, and efficient method for characterizing this important chemical entity in research and industrial settings.

References

- Chemistry For Everyone. (2025, February 6). How To Prepare Sample For UV Vis Spectroscopy? [Video]. YouTube.

- Kintek Press. (n.d.). What Are The Key Steps In Preparing A Kbr Pellet For Ir Spectroscopy? Master Solid Sample Analysis. Kintek Press.

- Chemistry For Everyone. (2025, June 30). What Is The Beer-Lambert Law In UV-Vis Spectroscopy? [Video]. YouTube.

- Chemistry LibreTexts. (n.d.). Ketone infrared spectra. Chemistry LibreTexts.

- Ossila. (n.d.).

- Shimadzu. (n.d.). KBr Pellet Method. Shimadzu.

- Chemistry LibreTexts. (2023, January 29). The Beer-Lambert Law.

- University of Toronto. (n.d.). Ultra-violet and visible spectroscopy.

- AntsLAB. (2019, May 15). KBr Pellet Preparation for IR Spectroscopy using Hydraulic Pellet Press.

- Rostro, L. (2012, May). Standard Operating Procedure Ultraviolet–Visible (UV-Vis)

- JoVE. (2024, December 5). UV–Vis Spectroscopy: Beer–Lambert Law.

- Drawell. (n.d.). How to Use UV Vis Spectrophotometer.

- Edinburgh Instruments. (n.d.). Beer-Lambert Law | Transmittance & Absorbance.

- Smith, B. C. (2017, September 1). The Carbonyl Group, Part I: Introduction. Spectroscopy Online.

- Pellet Press Die Sets. (n.d.). Making KBr Pellets for FTIR: Step by Step Guide.

- Kintek Press. (n.d.). What Are The Key Steps For Making Kbr Pellets? Master Ftir Spectroscopy With Perfect Transparency.

- Royal Society of Chemistry. (n.d.). Ultraviolet - Visible Spectroscopy (UV).

- PubChem. (n.d.). Propan-1-one, 1-(4-ethoxyphenyl)-3-morpholino-2-phenyl-.

- Illinois State University, Department of Chemistry. (2015). Infrared Spectroscopy.

- Chemistry LibreTexts. (2024, September 30). 12.8: Infrared Spectra of Some Common Functional Groups.

- PubChem. (n.d.). 1-(4-(Ethoxymethyl)phenyl)propan-1-one.

- Michigan State University, Department of Chemistry. (n.d.). UV-Visible Spectroscopy.

- Sigma-Aldrich. (n.d.). This compound.

- Sharma, U. K., & Jacob, S. (n.d.). Solvents and solvent effect in UV - Vis Spectroscopy. Slideshare.

- University of Toronto Scarborough. (n.d.). Interpreting UV-Vis Spectra.

- Smith, B. C. (2016, May 1). Distinguishing Structural Isomers: Mono- and Disubstituted Benzene Rings. Spectroscopy Online.

- Chemistry LibreTexts. (2019, February 18). 18.8: Spectral Characteristics of the Benzene Ring.

- Chemistry LibreTexts. (2024, March 17). 14.

- TutorChase. (n.d.). How does solvent choice impact UV-Vis spectroscopy readings?.

- Master Organic Chemistry. (2016, September 26). UV-Vis Spectroscopy: Absorbance of Carbonyls.

- Chemistry For Everyone. (2025, February 6). What Is Solvent Effect In UV Spectroscopy? [Video]. YouTube.

- Smith, B. C. (2016, March 1). Group Wavenumbers and an Introduction to the Spectroscopy of Benzene Rings. Spectroscopy Online.

Sources

- 1. spectroscopyonline.com [spectroscopyonline.com]

- 2. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 3. spectroscopyonline.com [spectroscopyonline.com]

- 4. UV-Visible Spectroscopy [www2.chemistry.msu.edu]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. edinst.com [edinst.com]

- 9. Video: UV–Vis Spectroscopy: Beer–Lambert Law [jove.com]

- 10. kinteksolution.com [kinteksolution.com]

- 11. kinteksolution.com [kinteksolution.com]

- 12. pelletpressdiesets.com [pelletpressdiesets.com]

- 13. KBr Pellet Preparation for IR Spectroscopy using Hydraulic Pellet Press - AntsLAB [antslab.in]

- 14. shimadzu.com [shimadzu.com]

- 15. web.uvic.ca [web.uvic.ca]

- 16. drawellanalytical.com [drawellanalytical.com]

- 17. m.youtube.com [m.youtube.com]

- 18. engineering.purdue.edu [engineering.purdue.edu]

- 19. ossila.com [ossila.com]

- 20. chem.libretexts.org [chem.libretexts.org]

- 21. spectroscopyonline.com [spectroscopyonline.com]

- 22. youtube.com [youtube.com]

- 23. tutorchase.com [tutorchase.com]

A Technical Guide to the Crystal Structure Analysis of 1-(4-Ethoxyphenyl)propan-1-one Derivatives for Drug Development Professionals

Abstract

The 1-(4-ethoxyphenyl)propan-1-one scaffold and its derivatives, particularly chalcones, represent a class of compounds with significant therapeutic potential, exhibiting a wide range of biological activities.[1][2] For drug development professionals, a profound understanding of the three-dimensional atomic arrangement of these molecules is not merely academic; it is a cornerstone of rational drug design, formulation, and intellectual property protection. This technical guide provides an in-depth exploration of the crystal structure analysis of these derivatives. It moves beyond a simple recitation of methods to explain the causality behind experimental choices, detailing the complete workflow from synthesis to final structural elucidation. By focusing on a specific chalcone derivative as a case study, this guide illuminates how molecular geometry and supramolecular interactions, deciphered through single-crystal X-ray diffraction, directly inform structure-activity relationships (SAR) and the prediction of physicochemical properties crucial for advancing a lead compound into a viable drug candidate.

Introduction: The Strategic Importance of the this compound Scaffold

The core structure of this compound is a key building block in medicinal chemistry. Its derivatives, especially chalcones (1,3-diaryl-2-propen-1-ones), are precursors in flavonoid biosynthesis and have garnered immense interest for their diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The ethoxy group, in particular, can serve as a crucial hydrogen bond acceptor and its conformational flexibility can influence how the molecule packs in a solid state and interacts with biological targets.[3]

For researchers in drug development, the solid-state characterization of these molecules is paramount. The precise three-dimensional structure obtained from single-crystal X-ray diffraction (SCXRD) is the gold standard, providing unambiguous proof of molecular identity and stereochemistry.[4][5] This information is critical for:

-

Structure-Based Drug Design (SBDD): Knowledge of the exact conformation and electronic properties of a molecule allows for the design of more potent and selective analogs that fit precisely into the binding pocket of a target protein or enzyme.[4]

-

Polymorph Screening: A single compound can crystallize in multiple forms (polymorphs), each with different physical properties like solubility, stability, and bioavailability.[4][6] SCXRD is the definitive technique for identifying and characterizing these forms, which is a regulatory requirement and essential for consistent product performance.

-

Formulation Development: Understanding the intermolecular interactions that govern crystal packing provides insights into a compound's potential for issues like hygroscopicity and informs the selection of appropriate excipients for formulation.[4][7]

This guide provides the technical framework and expert insights necessary to leverage crystal structure analysis effectively in the drug development pipeline.

The Crystallographic Workflow: From Synthesis to Structure

The journey from a synthesized powder to a fully refined crystal structure is a multi-step process that demands precision at every stage. Each step is designed to produce a single, high-quality crystal suitable for diffraction and to accurately interpret the resulting data. The overall workflow is a self-validating system where the quality of the outcome is directly dependent on the rigor of the preceding steps.

Synthesis of Derivatives: The Claisen-Schmidt Condensation

A prevalent method for synthesizing chalcone derivatives of this compound is the Claisen-Schmidt condensation.[1][8] This base-catalyzed reaction involves the condensation of an appropriately substituted benzaldehyde with an acetophenone.

-

Rationale: This method is robust, high-yielding, and allows for modular synthesis. By simply changing the substituted benzaldehyde (e.g., 4-fluorobenzaldehyde) or acetophenone, a diverse library of derivatives can be created for SAR studies.

Protocol: Single Crystal Growth via Slow Evaporation

The growth of a single, high-quality crystal (typically 0.1-0.3 mm in size) is often the most challenging step.[9] The goal is to allow molecules to transition from the disordered solution phase to a highly ordered solid lattice slowly and deliberately.

-

Solvent Selection: Dissolve the purified compound in a minimal amount of a suitable solvent or solvent system (e.g., ethanol, acetone) in which the compound has moderate solubility.[8][10] The solvent should be relatively volatile.

-

Preparation: Place the solution in a clean vial, covered loosely with a cap or parafilm punctured with a few small holes. This prevents rapid evaporation and contamination from dust.

-

Incubation: Store the vial in a vibration-free environment at a constant, controlled temperature.

-

Monitoring: Observe the vial over several days to weeks. High-quality crystals often appear as clear, well-defined polyhedra.

-

Expert Insight: The rate of evaporation is the critical parameter. Too fast, and an amorphous powder or a mass of tiny, intergrown crystals will precipitate. Too slow, and the experiment may take an impractically long time. The choice to puncture the cap with a specific number of holes is a deliberate method to control this rate.

Protocol: Single-Crystal X-ray Diffraction (SCXRD) Data Collection

SCXRD is a non-destructive analytical technique that provides detailed information about the internal lattice of crystalline substances.[11]

-

Crystal Mounting: A suitable crystal is selected under a microscope and mounted on a goniometer head.[9][12]

-

Instrumentation: The goniometer is placed in a diffractometer, which consists of an X-ray source, the sample positioner (goniometer), and a detector.[11]

-

Data Acquisition: A monochromatic X-ray beam is directed at the crystal.[11] The crystal is rotated through various orientations, and as specific lattice planes satisfy the Bragg condition (nλ = 2d sinθ), they diffract the X-rays.[9][11] The detector records the position and intensity of thousands of these diffracted spots.[13]

-

Causality: The diffraction pattern is a direct consequence of the crystal's unique three-dimensional atomic arrangement.[13] The geometry of the pattern reveals the unit cell dimensions, while the intensities of the spots are related to the positions of the atoms within that unit cell.

Protocol: Structure Solution and Refinement

The raw diffraction data must be computationally processed to generate the final 3D structure.

-

Data Reduction: The collected data are processed to correct for experimental factors and to produce a list of reflection intensities.

-

Structure Solution: The "phase problem" is solved using computational methods (e.g., direct methods) to generate an initial electron density map. This map provides a rough picture of the atomic positions.

-

Structure Refinement: The initial atomic model is refined using least-squares algorithms, typically with software like SHELXL.[14][15] This process iteratively adjusts the atomic positions, bond lengths, and angles to achieve the best possible fit between the observed diffraction pattern and the one calculated from the model. The final output is typically a Crystallographic Information File (CIF).

Decoding the Crystal Structure: A Case Study of (2E)-1-(4-ethoxyphenyl)-3-(4-fluorophenyl)prop-2-en-1-one

To illustrate the power of this analysis, we will examine the known crystal structure of (2E)-1-(4-ethoxyphenyl)-3-(4-fluorophenyl)prop-2-en-1-one, a representative chalcone derivative.[1][2][16]

Molecular Geometry

Analysis of the CIF file reveals that the molecule is nearly planar, a common feature for conjugated systems.[8][16] However, subtle deviations are quantified by torsion angles. For this derivative, the torsion angle between the bonds of the central propenone unit is noted to be around 12.0°, indicating a slight twist from perfect planarity.[1][16] The torsion angles between the phenyl rings and the central alkene bridge are very small, near 1.2°.[1][16] This near-planarity facilitates extensive π-system conjugation, which is often a prerequisite for biological activity and can lead to specific intermolecular packing arrangements.

Supramolecular Architecture: The Forces of Assembly

A single molecule's structure is only half the story. The true value for drug development lies in understanding how these molecules interact with each other to form a stable crystal lattice. The packing of this chalcone is stabilized by a network of non-covalent interactions.[1][2][16]

-

C-H···O/F Hydrogen Bonding: Weak hydrogen bonds form where a carbon-bound hydrogen atom interacts with the electronegative oxygen of the carbonyl group or the fluorine atom on an adjacent molecule.[1][16] These interactions act like molecular Velcro, linking molecules into chains or sheets.

-

π–π Stacking: The planar, electron-rich phenyl rings of adjacent molecules stack on top of each other. In this specific structure, the centroid-to-centroid distance is approximately 4.240 Å, indicating a significant stabilizing interaction.[2]

-

C-H···π Interactions: An additional stabilizing force is the interaction between a C-H bond on one molecule and the face of an aromatic ring on a neighboring molecule.[1][2]

These interactions can be quantified and visualized using Hirshfeld surface analysis, which maps the close contacts between molecules in the crystal.[8][17]

Crystallographic Data Summary

Quantitative data from the crystal structure analysis is typically summarized in a standardized table.

| Parameter | Value for (2E)-1-(4-ethoxyphenyl)-3-(4-fluorophenyl)prop-2-en-1-one[1] |

| Chemical Formula | C₁₇H₁₅FO₂ |

| Formula Weight | 282.30 |

| Crystal System | Orthorhombic |

| Space Group | Pca2₁ |

| a (Å) | 23.361(3) |

| b (Å) | 4.240(3) |

| c (Å) | 14.502(3) |

| Volume (ų) | 1435.5(8) |

| Z | 4 |

| Density (calc, g/cm³) | 1.305 |

-

Trustworthiness: This table represents a self-validating system. The space group defines the symmetry elements present in the crystal. The unit cell parameters (a, b, c) define the dimensions of the repeating box, and Z indicates the number of molecules within that box. These parameters are unique to this specific crystalline form and serve as a definitive fingerprint.

Implications for Structure-Based Drug Design

The true power of crystal structure analysis is realized when structural data is integrated into the drug discovery process.

-

Informing SAR: By solving the crystal structures of a series of derivatives with varying substituents (e.g., changing the fluorine to a chlorine or bromine), scientists can directly observe how these changes affect the molecular conformation and, more importantly, the intermolecular packing.[18] If a derivative with a specific packing motif shows higher biological activity, it suggests that this supramolecular arrangement may be important for solubility or presentation to the biological target.

-

Predicting Physicochemical Properties: A crystal structure dominated by strong hydrogen bonds may have a higher melting point and lower solubility than a structure governed by weaker van der Waals forces. Understanding the nature and extent of π–π stacking can provide clues about the material's electronic properties and potential for charge transfer.[2]

-

Rational Co-crystal Design: If a promising derivative has poor solubility, its crystal structure can guide the rational design of co-crystals. By identifying potential hydrogen bond donor and acceptor sites on the molecule that are not fully utilized in its native crystal packing, one can select a co-former molecule that will specifically interact with these sites to create a new, multi-component crystal with improved physical properties.[7]

Conclusion

The crystal structure analysis of this compound derivatives is an indispensable tool for the modern drug development professional. It provides the ultimate structural proof, resolving ambiguity in molecular identity, conformation, and packing. As demonstrated, the journey from synthesis to a refined crystallographic model is a rigorous, multi-stage process where each step is critical for a high-quality outcome. The resulting data on molecular geometry and supramolecular interactions are not merely descriptive; they are predictive, offering profound insights that guide the optimization of lead compounds, the selection of stable solid forms, and the intelligent design of effective drug formulations. By embracing the principles and protocols outlined in this guide, researchers can de-risk their development programs and accelerate the translation of promising molecules into impactful medicines.

References

-

Creative Biostructure. (n.d.). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work? Retrieved from Creative Biostructure. [Link]

-

AIP Publishing. (2014). Synthesis, growth, structure determination and optical properties of chalcone derivative single crystal. AIP Conference Proceedings. [Link]

-

Fiveable. (n.d.). Single crystal X-ray diffraction | Crystallography Class Notes. Retrieved from Fiveable. [Link]

-

University of York. (n.d.). Single Crystal X-ray Diffraction. Chemistry Teaching Labs. [Link]

-

Carleton College. (2007). Single-crystal X-ray Diffraction. SERC. [Link]

-

Journal of the Chilean Chemical Society. (2020). SYNTHESIS AND CRYSTAL STRUCTURE ANALYSIS OF A NEW CHALCONE DERIVATIVE OF APOCYNIN. [Link]

-

Pulstec USA. (2023). The Differences Between Single Crystal X-Ray Diffraction & Powder X-Ray Diffraction. [Link]

-

ResearchGate. (2022). (PDF) Crystal structure of (2E)-1-(4-ethoxyphenyl)-3-(4-fluorophenyl)prop-2-en-1-one. [Link]

-

ResearchGate. (2017). (PDF) Synthesis and crystallography of a dimerized chalcone derivative. [Link]

-

PubMed Central. (n.d.). Crystal structure and Hirshfeld surface analysis of a chalcone derivative: (E)-3-(4-fluorophenyl)-1-(4-nitrophenyl)prop-2-en-1-one. [Link]

-

PubChem. (n.d.). Propan-1-one, 1-(4-ethoxyphenyl)-3-morpholino-2-phenyl-. [Link]

-

ResearchGate. (n.d.). Synthesis and Biological Activities of 2,2-Dichloro-1-(4-ethoxyphenyl)-N-Substituted Phenyl Cyclopropanecarboxamide. [Link]

-

ResearchGate. (n.d.). Crystal structure of (2E)-1-(4-ethoxyphenyl)-3-(4- fluorophenyl)prop-2-en-1-one. [Link]

-

PubChem. (n.d.). 1-(4-Ethoxyphenyl)propan-1-ol. [Link]

-

PubMed Central. (n.d.). Crystal structure of 4-ethoxy-N-(4-ethoxyphenyl)-N-phenylaniline. [Link]

-

PubMed Central. (2020). Using X-ray Diffraction Techniques for Biomimetic Drug Development, Formulation, and Polymorphic Characterization. [Link]

-

ResearchGate. (2025). Single-crystal X-ray diffraction analysis of designer drugs: Hydrochlorides of metaphedrone and pentedrone. [Link]

-

ResearchGate. (n.d.). Synthesis, characterization, crystal structure and Hirshfeld surface analysis of 1-(4-ethoxyphenyl)-3-(4-methylphenyl) prop-2en-1-one. [Link]

-

SpringerLink. (2014). Current Applications of Powder X-Ray Diffraction in Drug Discovery and Development. [Link]

-

ResearchGate. (n.d.). Powder X-ray diffraction patterns. PXRD patterns of ketoprofen (a),.... [Link]

-

News-Medical.Net. (2020). What Role does X-Ray Diffraction have in Drug Analysis?[Link]

-

PubMed Central. (n.d.). Synthesis, crystal structure and Hirshfeld surface analysis of 2,2-dichloro-3,3-diethoxy-1-(4-fluorophenyl)propan-1-ol. [Link]

-

ResearchGate. (2004). 1-(4-Methoxyphenyl)-2-(2-nitrophenoxy)propan-1-one. [Link]

-

NIST. (n.d.). 1-Propanone, 1-(4-methoxyphenyl)-. NIST Chemistry WebBook. [Link]

-

ResearchGate. (2021). (PDF) Synthesis, antimicrobial and antiradical activity of (3-alkoxymethyl-4-hydroxyphenyl)propan-1-ones.... [Link]

-

CORA. (2022). Major structure-activity relationships of resolvins, protectins, maresins and their analogues. [Link]

-

PubMed Central. (n.d.). Crystal structure of (2E)-1-(4-ethoxyphenyl)-3-(4-fluorophenyl)prop-2-en-1-one. [Link]

-

ResearchGate. (2025). Synthesis and crystal structure of (2E)-1-[3,5-bis(benzyloxy)phenyl]-3-(4-ethoxyphenyl)prop-2-en-1-one. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Crystal structure of (2E)-1-(4-ethoxyphenyl)-3-(4-fluorophenyl)prop-2-en-1-one - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Crystal structure of 4-ethoxy-N-(4-ethoxyphenyl)-N-phenylaniline - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Using X-ray Diffraction Techniques for Biomimetic Drug Development, Formulation, and Polymorphic Characterization - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 7. news-medical.net [news-medical.net]

- 8. Crystal structure and Hirshfeld surface analysis of a chalcone derivative: (E)-3-(4-fluorophenyl)-1-(4-nitrophenyl)prop-2-en-1-one - PMC [pmc.ncbi.nlm.nih.gov]

- 9. fiveable.me [fiveable.me]

- 10. pubs.aip.org [pubs.aip.org]

- 11. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 12. Chemistry Teaching Labs - Single Crystal X-ray Diffraction [chemtl.york.ac.uk]

- 13. creative-biostructure.com [creative-biostructure.com]

- 14. SYNTHESIS AND CRYSTAL STRUCTURE ANALYSIS OF A NEW CHALCONE DERIVATIVE OF APOCYNIN | Journal of the Chilean Chemical Society [jcchems.com]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. DSpace [cora.ucc.ie]

A Comprehensive Technical Guide to the Physicochemical Properties of 1-(4-ethoxyphenyl)propan-1-one

Abstract

This technical guide provides an in-depth analysis of the essential physicochemical properties of 1-(4-ethoxyphenyl)propan-1-one (CAS No. 35031-72-2), a key propiophenone derivative. Tailored for researchers, scientists, and professionals in drug development, this document moves beyond a simple data repository. It synthesizes critical data with the underlying scientific principles and validated experimental methodologies. By explaining the causality behind experimental choices and detailing robust protocols, this guide serves as a practical and authoritative resource for the characterization and application of this compound. Key properties, including molecular structure, spectroscopic profile, and critical safety information, are presented and contextualized to support advanced research and formulation development.

Introduction and Scientific Context

This compound, also known as 4'-ethoxypropiophenone, is an aromatic ketone of significant interest in organic synthesis and medicinal chemistry. Its structure, featuring a phenyl ring, a ketone functional group, and an ethoxy substituent, makes it a versatile precursor for the synthesis of more complex molecules and pharmacologically active agents. The physicochemical properties of such a compound are paramount as they dictate its reactivity, solubility, bioavailability, and overall suitability for specific applications. Understanding these characteristics is not merely an academic exercise but a fundamental requirement for designing efficient synthetic routes, developing stable formulations, and predicting biological behavior. This guide provides a detailed exploration of these properties, grounded in established experimental protocols and authoritative data.

Chemical Identity and Core Properties

The foundational step in characterizing any chemical entity is to establish its identity and summarize its fundamental properties. This information provides a baseline for all subsequent experimental design and data interpretation.

| Property | Value | Source(s) |

| IUPAC Name | This compound | |

| Synonym(s) | 1-(4-ethoxyphenyl)-1-propanone | |

| CAS Number | 35031-72-2 | |

| Molecular Formula | C₁₁H₁₄O₂ | |

| Molecular Weight | 178.23 g/mol | |

| Physical Form | Liquid | |

| Storage Temperature | Room Temperature |

Experimental Determination of Physicochemical Properties

The trustworthiness of physicochemical data hinges on the validity of the methodologies used for their determination. This section details standardized, self-validating protocols for key properties, explaining the rationale behind the chosen techniques.

Partition Coefficient (LogP)

Scientific Rationale: The octanol-water partition coefficient (LogP) is a critical measure of a compound's lipophilicity. It governs membrane permeability, protein binding, and solubility, directly impacting pharmacokinetic profiles (ADME). The Shake-Flask method, as outlined in OECD Guideline 107, remains the gold standard due to its direct measurement approach.

Experimental Protocol: Shake-Flask Method (OECD 107)

-

Preparation: Prepare a stock solution of this compound in n-octanol. The n-octanol and water must be mutually saturated prior to the experiment by mixing them for 24 hours and allowing the phases to separate.

-

Partitioning: In a vessel of appropriate size, combine a precise volume of the n-octanol stock solution with a known volume of water. The volume ratio should be adjusted to ensure that the final concentration in each phase can be accurately measured.

-

Equilibration: Agitate the vessel at a constant temperature (typically 25 °C) until equilibrium is reached. This can take several hours. Centrifugation is required to ensure complete phase separation.

-

Analysis: Carefully sample both the n-octanol and aqueous phases. Determine the concentration of the analyte in each phase using a validated analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

-

Calculation: The partition coefficient (P) is the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of this value.

Diagram 1: Workflow for LogP Determination A flowchart illustrating the standardized Shake-Flask method for determining the octanol-water partition coefficient (LogP).

Solubility

Scientific Rationale: Aqueous solubility is a determinant of a drug's dissolution rate and subsequent absorption. Poor aqueous solubility is a major hurdle in drug development. A kinetic solubility assay using nephelometry provides a high-throughput method for early-stage assessment.

Experimental Protocol: Kinetic Solubility Assay

-

Stock Solution: Prepare a high-concentration stock solution of this compound in dimethyl sulfoxide (DMSO).

-

Assay Plate Preparation: Dispense the DMSO stock solution into a 96-well microplate, creating a serial dilution.

-

Precipitation: Rapidly add a buffered aqueous solution (e.g., Phosphate-Buffered Saline, pH 7.4) to each well. The sudden change in solvent composition induces precipitation of the compound above its solubility limit.

-

Incubation & Measurement: Incubate the plate for a set period (e.g., 2 hours) to allow the precipitate to stabilize. Measure the turbidity (light scattering) of each well using a nephelometer or a plate reader capable of absorbance measurements at a high wavelength (e.g., 620 nm).

-

Data Analysis: The concentration at which precipitation is first observed is defined as the kinetic solubility limit. This is determined by plotting turbidity against concentration and identifying the inflection point.

Spectroscopic and Structural Elucidation

The identity and purity of this compound are unequivocally confirmed through a combination of spectroscopic techniques. Each method provides a unique piece of the structural puzzle.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. The spectrum for this compound would characteristically show signals for the aromatic protons, the methylene and methyl protons of the ethoxy group, and the methylene and methyl protons of the propanone chain.

-

¹³C NMR: Reveals the number of chemically distinct carbon atoms. The spectrum would show characteristic peaks for the carbonyl carbon, the aromatic carbons (including the one bonded to the oxygen), and the aliphatic carbons of the ethyl and propyl groups.

-

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. The key diagnostic peak for this compound would be a strong absorption band in the region of 1670-1690 cm⁻¹, which is characteristic of a conjugated ketone (C=O stretch). Additional peaks would confirm the presence of C-O ether linkages and aromatic C-H bonds.

-

Mass Spectrometry (MS): This technique provides the molecular weight of the compound and information about its fragmentation pattern. The mass spectrum would show a molecular ion peak (M⁺) corresponding to its molecular weight (178.23 g/mol ).

Diagram 2: Relationship between Properties and Bioavailability A diagram illustrating how key physicochemical properties like LogP and solubility influence the potential bioavailability of a compound.

Safety and Handling

Proper handling of any chemical substance is essential for laboratory safety. While comprehensive safety data for this compound is not extensively published in public GHS databases, related propiophenone structures provide guidance. For instance, 1-(4-ethylphenyl)propan-1-one is listed with warnings for being harmful if swallowed, causing skin and eye irritation, and potentially causing respiratory irritation.[1]

General Handling Precautions:

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses with side shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.

-